2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Antitubercular drug discovery Mycobacterium tuberculosis dUTPase inhibition

2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 183863-86-7) is a heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class. It is specifically designated as the antitubercular drug candidate TB803 within the scientific literature, where it functions as an inhibitor of the Mycobacterium tuberculosis dUTPase enzyme (Rv2697), a validated target in nucleotide biosynthesis.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 183863-86-7
Cat. No. B3016818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS183863-86-7
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESC=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
InChIInChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2
InChIKeyCFFSOMVZWYPUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 183863-86-7) – Procurement-Relevant Identity and Antitubercular Lead Profile


2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 183863-86-7) is a heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class. It is specifically designated as the antitubercular drug candidate TB803 within the scientific literature, where it functions as an inhibitor of the Mycobacterium tuberculosis dUTPase enzyme (Rv2697), a validated target in nucleotide biosynthesis [1]. The compound was identified through a high-throughput in silico docking campaign (FRIGATE algorithm) and subsequently advanced as one of two lead pyridopyrimidine derivatives—alongside TB820—for further preclinical evaluation involving peptide conjugation and membrane affinity studies [2]. Its molecular formula is C₁₂H₁₁N₃O₂ (MW 229.24 g/mol), featuring a reactive aldehyde group at the 3-position and an allylamino substituent at the 2-position, both of which critically determine its biological and conjugative properties .

Why 2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by Generic Pyridopyrimidine Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde chemotype, the substituent at the 2-position is the primary determinant of antimycobacterial potency, membrane interaction profile, and suitability for bioconjugation. The allylamino group in TB803 imparts a distinct balance of lipophilicity and hydrogen-bonding capacity that directly influences both target engagement (Mtb dUTPase) and passive membrane penetration, as demonstrated in comparative Langmuir monolayer and supported lipid bilayer (SLB) studies against the pyrrolidinyl analog TB820 [1]. Generic substitution by 2-chloro, 2-morpholino, or 2-anilino analogs—which are commercially available but lack documented antitubercular validation—cannot be assumed to preserve the same membrane affinity, cellular uptake rate, or oxime-conjugation efficiency that have been experimentally characterized for the allylamino-bearing TB803 scaffold [2]. The quantitative evidence below establishes precisely where TB803 diverges from its closest in-class comparators and why procurement of the correct 2-substituted derivative is critical for reproducible antitubercular research.

Quantitative Differentiation Evidence for 2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (TB803) Versus Key Comparators


Antimycobacterial Potency Against M. tuberculosis H37Rv: TB803 (Allylamino) vs. TB820 (Pyrrolidinyl) vs. TB8 (Parent Scaffold)

The parent pyridopyrimidine hit TB8 exhibited a minimal inhibitory concentration (MIC) of 1 µg/mL (3.7 µM) against M. tuberculosis H37Rv in vitro [1]. Optimization of the 2-position substituent produced TB803 (allylamino) and TB820 (pyrrolidinyl), both retaining potent activity. In the 2015 Horváti et al. study, TB820 demonstrated a MIC of 1 µg/mL (4.1 µM) against the same H37Rv strain and an identical value of 1 µg/mL (4.1 µM) against a multi-drug resistant (MDR A8) strain, confirming that the pyridopyrimidine-3-carbaldehyde chemotype maintains activity independent of the 2-substituent identity [2]. The TB803 peptide conjugate (TB803-OT14) retained MIC values in the same micromolar range, indicating that the allylamino group does not compromise antimycobacterial potency when compared to the pyrrolidinyl-bearing TB820 conjugate [3].

Antitubercular drug discovery Mycobacterium tuberculosis dUTPase inhibition

Membrane Affinity and Penetration: Head-to-Head Comparison of TB803 (Allylamino) vs. TB820 (Pyrrolidinyl) in Lipid Monolayer and Bilayer Models

In a direct head-to-head study, Ábrahám et al. (2016) evaluated the membrane affinity of TB803 and TB820 using Langmuir lipid monolayers (POPC) and quartz crystal microbalance (QCM) supported lipid bilayers (SLB). Both compounds were assessed for their penetration ability into a POPC monolayer at a subphase concentration of 2 µM. The penetration pressure (Δπ) and the QCM frequency/resistance shifts at a drug concentration of 430 µM were measured, revealing distinct membrane interaction fingerprints for each 2-substituent [1]. TB803 and TB820 exhibited different partitioning behaviors attributable to the differing lipophilicity and hydrogen-bonding profiles of the allylamino versus pyrrolidinyl groups. These differences directly influence the rate and extent of passive cellular uptake, which is critical for targeting intracellular M. tuberculosis residing within macrophages. The peptide conjugates TB803-OT14 and TB820-OT14 showed enhanced membrane affinity compared to their respective free compounds, with the cationic tuftsin carrier dominating the interaction, yet the underlying differences in the small-molecule membrane partitioning remained detectable [1].

Membrane affinity Drug-membrane interaction Langmuir monolayer

Target Specificity: TB803 as a Validated Inhibitor of M. tuberculosis dUTPase (Rv2697) Identified by Structure-Based Docking

TB803 was identified through a high-throughput in silico docking campaign using the FRIGATE algorithm against the species-specific surface loop of M. tuberculosis dUTPase (EC 3.6.1.23; Rv2697), an enzyme essential for nucleotide biosynthesis and validated as a druggable target in Mycobacteria [1]. The initial virtual screen of several million small molecules yielded 10 active compounds, with the parent pyridopyrimidine TB8 achieving a MIC of 1 µg/mL (3.7 µM). Over 100 derivatives were subsequently synthesized in a structure-activity relationship (SAR) optimization campaign, from which TB803 (allylamino) and TB820 (pyrrolidinyl) emerged as the two lead candidates selected for advanced drug delivery studies [1]. Unlike broad-spectrum antibacterial pyridopyrimidines such as those described in the Institut Pasteur Korea patent (US 2013/0012506), which act through uncharacterized mechanisms, TB803 has a defined molecular target (dUTPase), enabling mechanism-based SAR exploration and rational conjugate design [2].

dUTPase inhibition FRIGATE docking Target-based screening

Conjugation Competence via 3-Carbaldehyde: TB803 and TB820 Oxime Ligation Efficiency Compared

Both TB803 and TB820 possess a reactive aldehyde at the 3-position of the pyrido[1,2-a]pyrimidine scaffold, enabling chemoselective oxime bond formation with aminooxyacetyl-derivatized peptide carriers. In the 2016 comparative conjugation study, TB803 was reacted with the oligotuftsin derivative OT14 (2.2 equivalents of TB803 aldehyde) to form the TB803-OT14 conjugate via oxime linkage [1]. The conjugation efficiency was confirmed by analytical RP-HPLC and mass spectrometry. Critically, the MIC values of both TB803-OT14 and TB820-OT14 conjugates remained in a similar micromolar range to their respective free compounds, demonstrating that the allylamino group does not interfere with oxime ligation chemistry and that the resulting conjugates retain antimycobacterial activity [1]. This contrasts with 2-substituted analogs lacking the 3-carbaldehyde (e.g., 2,3-dialkylpyrido[1,2-a]pyrimidin-4-ones described in analgesic patents such as US 4,291,036), which are structurally incapable of this conjugation modality [2].

Peptide-drug conjugate Oxime ligation Targeted delivery

Cellular Uptake Enhancement: TB803 Peptide Conjugate vs. Free TB803 in MonoMac6 Macrophages

A key limitation of antitubercular small molecules is poor cellular uptake into infected macrophages. The 2016 comparative study demonstrated that conjugation of TB803 to the oligotuftsin peptide carrier OT14 significantly improved cellular uptake into human MonoMac6 monocytic cells compared to free TB803 [1]. The enhanced uptake was attributed to the cationic character of the tuftsin peptide sequence, which increased membrane affinity as confirmed by QCM and Langmuir experiments. While both TB803 and TB820 conjugates showed improved uptake, the distinct membrane partitioning of the allylamino-containing TB803 contributed to a quantitatively different uptake profile relative to the pyrrolidinyl analog, underscoring the importance of the 2-substituent in dictating intracellular accumulation kinetics [1].

Cellular uptake Macrophage-targeted delivery Peptide carrier

Structural Determinant of Membrane Affinity: Allylamino vs. Pyrrolidinyl vs. Other 2-Substituents on the Pyrido[1,2-a]pyrimidine-3-carbaldehyde Scaffold

The 2-position substituent on the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde core is the primary tunable moiety affecting both target binding and physicochemical properties. The allylamino group (TB803) provides a linear, flexible, hydrogen-bond-capable side chain with a terminal alkene, whereas the pyrrolidinyl group (TB820) introduces a cyclic tertiary amine with distinct steric and electronic properties. These differences translate into divergent membrane affinity profiles as measured by Langmuir monolayer penetration and QCM-SLB interaction assays [1]. Commercially available 2-substituted analogs such as 2-chloro- (CAS 17481-62-8), 2-morpholino- (CAS 302326-01-8), and 2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have not been characterized in the same membrane models and lack documented antitubercular activity data against dUTPase, meaning their substitution for TB803 in any membrane- or target-based assay would introduce unvalidated variables .

Structure-property relationship Lipophilicity Membrane partitioning

Validated Research and Procurement Scenarios for 2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (TB803)


Mechanism-Based Antitubercular Drug Discovery Targeting Mtb dUTPase

TB803 is suitable as a validated starting point for structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis dUTPase (Rv2697). The compound emerged from a FRIGATE docking screen of several million small molecules and was confirmed active against M. tuberculosis H37Rv in vitro [1]. Researchers can use TB803 as a reference inhibitor with a known target to benchmark new synthetic derivatives, perform co-crystallization studies with dUTPase, or conduct competitive binding assays. Unlike untargeted phenotypic hits from anti-infective pyridopyrimidine patent libraries, TB803 offers a defined mechanism that supports rational, structure-guided optimization [2].

Peptide-Drug Conjugate Development Utilizing the 3-Carbaldehyde Oxime Ligation Handle

The reactive 3-carbaldehyde group on TB803 enables chemoselective oxime bond formation with aminooxy-functionalized peptide carriers, as demonstrated with the oligotuftsin derivative OT14 [1]. This application is directly supported by the 2016 comparative conjugation study, where TB803-OT14 was successfully synthesized, purified, and shown to retain antimycobacterial activity. Procurement of TB803 is essential for any research group intending to replicate or extend this peptide-drug conjugate approach, as analogs lacking the 3-carbaldehyde (e.g., 2,3-dialkylpyrido[1,2-a]pyrimidin-4-ones) are structurally incapable of oxime ligation [3].

Membrane Affinity and Macrophage Uptake Studies Using Validated Lipid Model Systems

TB803 has been experimentally characterized in Langmuir lipid monolayer (POPC) and quartz crystal microbalance supported lipid bilayer (QCM-SLB) systems, providing baseline membrane affinity data (penetration pressure Δπ and frequency/resistance shifts) against which new derivatives or formulations can be compared [1]. The compound is also suitable for cellular uptake studies in MonoMac6 macrophages, where the effect of peptide conjugation on intracellular accumulation has been quantitatively demonstrated. These validated experimental systems make TB803 a reliable reference compound for membrane interaction and uptake studies that cannot be substituted with uncharacterized 2-substituted analogs [1].

Comparative Pharmacology of 2-Substituted Pyrido[1,2-a]pyrimidine Antitubercular Leads

TB803 and its pyrrolidinyl counterpart TB820 constitute the only two pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with head-to-head comparative data on membrane affinity, cellular uptake, and antimycobacterial potency [1]. A research program aiming to understand the pharmacophoric contribution of the 2-substituent to antitubercular activity, membrane partitioning, or macrophage-targeted delivery requires both TB803 (allylamino) and TB820 (pyrrolidinyl) as matched-pair comparators. This paired procurement strategy is the only way to isolate the effect of the 2-substituent while holding the pyrido[1,2-a]pyrimidine-3-carbaldehyde core constant [1].

Quote Request

Request a Quote for 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.